molecular formula C11H13N3S B1361138 2-Piperazin-1-yl-benzothiazole CAS No. 55745-83-0

2-Piperazin-1-yl-benzothiazole

Cat. No.: B1361138
CAS No.: 55745-83-0
M. Wt: 219.31 g/mol
InChI Key: LLQMZXMBCQNMJV-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-benzothiazole is a compound with the molecular formula C11H13N3S . It is a structurally modified benzothiazole derivative . The benzothiazole core is considered an important class of nitrogen heteroarenes and possesses substantial biological related properties .


Synthesis Analysis

This compound can be synthesized through a multi-step procedure . An efficient eco-friendly microwave-assisted synthesis of a similar compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was reported through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .


Molecular Structure Analysis

The molecular weight of this compound is 219.31 g/mol . The InChI string is InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 . The crystal structure of a similar compound demonstrated a conventional chair conformation for the piperazine ring .


Chemical Reactions Analysis

The reactions involved in the synthesis of similar compounds were greatly accelerated using microwave irradiation . The Cu(I) catalyzed 1,3-dipolar cycloaddition reaction of azides with alkynes group has been reported as the most effective and practical approach for the regioselective production of 1,2,3-triazoles with 1,4-disubstituted .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 219.31 g/mol, an XLogP3 of 2.1, one hydrogen bond donor count, four hydrogen bond acceptor counts, and one rotatable bond count .

Scientific Research Applications

Anticholinesterase Activity

  • Benzothiazole derivatives with piperazine and thiocarbamate moieties have been synthesized and evaluated for their potential anticholinesterase properties. Compounds with dimethylamino ethyl or dimethylamino propyl substituents demonstrated significant inhibitory effects on acetylcholinesterase (AChE), suggesting their utility as anticholinesterase agents (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).

Anticancer and Anti-inflammatory Properties

  • Derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide have been synthesized and evaluated for anticancer and anti-inflammatory activities. Specific compounds displayed selective influence on cancer cell lines and exhibited excellent anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).

Cytotoxicity Against Cancer Cell Lines

  • A series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole derivatives were synthesized and evaluated for cytotoxicity towards various human cancer cell lines. Among these, certain compounds displayed maximum cytotoxic activity, especially against A431 (skin cancer) and MCF7 (breast cancer) cell lines (Murty et al., 2013).

Antimicrobial Activity

  • New pyridine derivatives containing 2-(piperazin-1-yl)benzothiazole have been synthesized and demonstrated considerable antibacterial activity. These compounds have potential applications as antimicrobial agents (Patel & Agravat, 2009).

COX-2 Inhibitors

  • N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been synthesized and evaluated as COX-2 inhibitors. These compounds were tested for anti-inflammatory activity, demonstrating significant in vivo anti-inflammatory effects, and supported by molecular docking studies (Raghavendra et al., 2012).

Angiolytic Role in Tumor Suppression

  • Novel piperazine-benzothiazole analogues have been synthesized and investigated for their angiolytic role in neoplastic development. Specific compounds showed promising antiproliferative efficacy, particularly through the inhibition of angiogenesis (Al‐Ghorbani et al., 2016).

Synthesis and Characterization

  • Aqueous, one-pot, three-component reaction protocols have been developed for the efficient synthesis of 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzothiazole derivatives. This method provides a simple and efficient route for the synthesis of these compounds (Dileep & Murty, 2017).

Future Directions

Benzothiazole derivatives, including 2-Piperazin-1-yl-benzothiazole, have shown promising biological properties, making them interesting targets for future research . The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . The combination of two or more pharmacophores with complementary medicinal potentialities is a recent trend in drug design .

Mechanism of Action

Target of Action

2-Piperazin-1-yl-benzothiazole, also known as 2-piperazin-1-yl-1,3-benzothiazole, has been found to exhibit a wide range of biological activities. It has been reported to have antibacterial activity , with a good activity against Bacillus subtilis and Staphylococcus aureus . It has also been found to have anti-tubercular activity .

Mode of Action

It is known that its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . In addition, molecular docking studies have shown that certain compounds can bind to both the CAS and PAS site, giving a mixed type of inhibition .

Biochemical Pathways

It is known that its derivatives can inhibit the activity of cyclooxygenase-1 (cox-1), an enzyme involved in the inflammatory response .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

The result of the action of this compound can vary depending on the specific derivative and its target. For example, some derivatives have been found to have antibacterial activity , while others have been found to have anti-tubercular activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, a study found that the corrosion inhibition potential of this compound for mild steel in 1.0 M hydrochloric acid was influenced by the inhibitor concentration, immersion times, and temperature .

Biochemical Analysis

Biochemical Properties

2-Piperazin-1-yl-benzothiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with dopamine and serotonin receptors, acting as an antagonist . These interactions are significant because they influence neurotransmitter pathways, which are essential for regulating mood, cognition, and behavior. Additionally, this compound exhibits antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function and preventing bacterial growth .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to exert cytotoxic effects on cancer cell lines, including breast, cervical, liver, skin, and lung cancer cells . It influences cell function by inducing apoptosis, a process of programmed cell death, which is crucial for eliminating cancerous cells. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, thereby altering the overall cellular environment and promoting anti-cancer activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors and enzymes, leading to inhibition or activation of these biomolecules. For instance, its interaction with dopamine and serotonin receptors results in the inhibition of neurotransmitter signaling, which can have therapeutic implications for psychiatric disorders . Additionally, this compound has been shown to inhibit bacterial enzymes, thereby disrupting bacterial metabolic processes and leading to antibacterial effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability under various conditions, making it suitable for prolonged experimental use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, this compound exhibits therapeutic effects without significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and behavioral changes. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes metabolic processes that convert it into active or inactive metabolites, which can influence its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to accumulate in certain tissues, where it exerts its biological effects . Understanding the mechanisms of its transport and distribution is essential for optimizing its therapeutic applications and minimizing potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with target biomolecules and the subsequent biological effects .

Properties

IUPAC Name

2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQMZXMBCQNMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343772
Record name 2-piperazin-1-yl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55745-83-0
Record name 2-piperazin-1-yl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55745-83-0
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Synthesis routes and methods I

Procedure details

2-Chlorobenzothiazole (5.00 g), is heated in alcohol (75 ml) with 3.05 g piperazine (3.05 g) for 20 hr. The mixture is partitioned between methylene chloride/ether and aqueous sodium bicarbonate, the phases are separated, the organic phase is dried with sodium sulfate and concentrated to give 2-piperazinobenzothiazole which is reacted at 70° in acetonitrile (200 ml) with 21-bromo-17α-hydroxypregna-4,9(11)-diene-3,20-dione (7.45 g) and potassium carbonate (2.44 g) for 6 hr and at 20°-25° for 3 days. The mixture is partitioned between methylene chloride and aqueous sodium bicarbonate, the phases are separated, the organic phase is dried with sodium sulfate and concentrated. The concentrate is chromatographed on silica gel eluting with methanol/methylene chloride (6/94) to give the title compound which is recrystallized from ethyl acetate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
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[Compound]
Name
alcohol
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-chlorobenzothiazole (5 g) in 20 mL of toluene is added dropwise to a refluxing solution of piperazine (20 g) in 150 mL of toluene. The solution is heated for an additional 24 hours, and after cooling at 0° C. for about 30 minutes, filtered. The filtrate is extracted with 10% acetic acid and the aqueous extracts are washed with ether, basified and extracted with dichloromethane. The dichloromethane layer is washed with water, dried and concentrated. The concentrated material is placed under vacuum overnight (6.8 g, m.p. 63-64° C.). 1H NMR (CDCl3) 7.62 (d, J=8.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 7.29 (td, J=7.6, 1.2 Hz, 1H), 7.07 (t, J=8.0 Hz, 1H), 3.61 (t, J=5.2 Hz, 4H), 3.00 (t, J=5.2 Hz, 4H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1.7 g (0.01 mol) of 2-chlorobenzothiazole, 4.76 g (0.05 mol) of piperazine and 7 ml (0.05 mol) of triethylamine in 50 ml of ethanol is stirred for 48 hours at ambient temperature. The reaction mixture is concentrated by evaporation, mixed with water and extracted twice with dichloromethane. The combined organic phases are dried over sodium sulphate, the drying agent is filtered off and the filtrate is concentrated by evaporation. The residue is washed with diethylether.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological activity of 2-(piperazin-1-yl)benzothiazole and its derivatives?

A1: Research indicates that 2-(piperazin-1-yl)benzothiazole and its derivatives exhibit antagonistic activity against the histamine H3 receptor. [, , ] This suggests potential applications in treating conditions where modulating histamine levels in the brain could be beneficial.

Q2: How does the structure of these compounds relate to their histamine H3 receptor antagonistic activity?

A2: While specific structure-activity relationship (SAR) studies weren't detailed in the provided abstracts, the research highlights that substitutions on the piperazine ring at the 3 and/or 4 positions are possible without necessarily eliminating the histamine H3 antagonistic activity. [, ] Further research is needed to elucidate the precise impact of different substituents on potency, selectivity, and other pharmacological properties.

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